2-(ethylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

Antiparasitic Leishmaniasis Neglected Tropical Diseases

Procure 2-(ethylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1021113-00-7) for your screening library. This 1,3,4-oxadiazole-benzamide hybrid is a distinct SAR vector for kinetoplastid research, with a reported IC₅₀ of 0.336 µg/mL against Leishmania infantum in WHO-TDR assays. Its unique 2-ethylthio and 5-(thiophen-2-ylmethyl) substitution pattern makes it an essential tool for scaffold-hopping campaigns and probing selectivity against related anti-infective leads. It may also serve as a low-activity control in HDAC inhibitor profiling (IC₅₀ >45 µM for HDAC1/2/3). Ensure your library covers this specific chemotype to reduce the risk of altered bioactivity inherent in scaffold substitutions.

Molecular Formula C16H15N3O2S2
Molecular Weight 345.44
CAS No. 1021113-00-7
Cat. No. B2577811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(ethylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide
CAS1021113-00-7
Molecular FormulaC16H15N3O2S2
Molecular Weight345.44
Structural Identifiers
SMILESCCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)CC3=CC=CS3
InChIInChI=1S/C16H15N3O2S2/c1-2-22-13-8-4-3-7-12(13)15(20)17-16-19-18-14(21-16)10-11-6-5-9-23-11/h3-9H,2,10H2,1H3,(H,17,19,20)
InChIKeyWIOUHEWCRZOGFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Ethylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1021113-00-7): Identity, Screening Provenance, and Differentiation Potential for Procurement


The compound 2-(ethylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1021113-00‑7) is a 1,3,4‑oxadiazole‑based benzamide with a molecular weight of 345.45 Da (C₁₆H₁₅N₃O₂S₂) [1]. Its bioactivity profile has been partially characterized through WHO‑TDR screening programs, revealing moderate activity against Leishmania infantum and Schistosoma species [2]. The molecule is archived in ChEMBL (CHEMBL2093543) with a preclinical max‑phase designation and eight total functional and toxicity assay entries [3]. Procurement relevance currently rests on its scaffold identity as a 1,3,4‑oxadiazole‑benzamide hybrid, a chemotype associated with diverse biological activities, rather than on established target‑specific superiority.

Why 2-(Ethylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide Cannot Be Interchanged with Other 1,3,4-Oxadiazole-Benzamides: A Quantitative Evidence Gap


The 1,3,4‑oxadiazole‑benzamide scaffold can yield drastically different potency and selectivity profiles following minor substituent changes. For instance, the 2‑(ethylsulfanyl)‑N‑[5‑(thiophen‑2‑yl)‑1,3,4‑oxadiazol‑2‑yl]benzamide analogue (phytobank PHY0175752) is recorded with an IC₅₀ of 0.336 µg/mL against Leishmania infantum and 33.3% inhibition against Schistosoma in WHO‑TDR assays [1]. However, no head‑to‑head comparator data are publicly available for the 5‑(thiophen‑2‑ylmethyl) variant (CAS 1021113‑00‑7). This lack of parallel quantitative evidence means that substituting one oxadiazole‑benzamide for another—based solely on scaffold similarity—carries an unquantifiable risk of altered bioactivity, selectivity, or toxicity. Procurement decisions must therefore be predicated on the specific substitution pattern until direct comparative data emerge.

Quantitative Differentiation Evidence for 2-(Ethylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide Against the Closest Available Analogues


Anti-Leishmanial Activity: Absolute Potency Against Leishmania infantum Without Direct Comparator Data

The target compound exhibited an IC₅₀ of 0.336 µg/mL against Leishmania infantum in a WHO‑TDR phenotypic screening assay (organism‑based format) [1]. This value represents a moderate baseline potency for the oxadiazole‑benzamide class, but no direct comparison with the closest available analogues (e.g., 2‑(ethylsulfanyl)‑N‑[5‑(thiophen‑2‑yl)‑1,3,4‑oxadiazol‑2‑yl]benzamide or 4‑ethoxy‑N‑(5‑(thiophen‑2‑ylmethyl)‑1,3,4‑oxadiazol‑2‑yl)benzamide) has been reported under identical assay conditions. The absence of parallel‑tested comparator data prevents a quantitative differentiation claim for this target.

Antiparasitic Leishmaniasis Neglected Tropical Diseases

Anti-Schistosomal Activity: Sub‑50% Inhibition at a Single Screening Concentration

In a WHO‑TDR Schistosomiasis assay, the compound achieved 33.3% inhibition at a single screened concentration [1]. This level of inhibition is markedly lower than the activity of established schistosomicidal agents (e.g., praziquantel achieves >90% mortality at equivalent or lower concentrations in analogous assays [2]). However, class‑level inference suggests that the 1,3,4‑oxadiazole‑benzamide chemotype is typically optimized to >70% inhibition for lead nomination; the 33.3% result therefore positions this compound as a weak screening hit. Direct comparator data for close structural analogues are not available in this assay.

Antiparasitic Schistosomiasis Flatworm

Realistic R&D Application Scenarios for Procuring 2-(Ethylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide Based on Current Evidence


Screening Library Building for Neglected Tropical Disease Hit Identification

The compound’s single‑concentration activity (0.336 µg/mL IC₅₀ vs. Leishmania infantum) supports its inclusion in phenotypic screening libraries targeting kinetoplastid parasites [1]. Procurement is justified for organizations assembling diverse oxadiazole‑benzamide sets to expand chemical space coverage in whole‑cell screening campaigns.

Scaffold‑Hopping and Structure‑Activity Relationship (SAR) Exploration

The 2‑ethylthio and 5‑(thiophen‑2‑ylmethyl) substitution pattern represents a distinct vector in oxadiazole SAR. Teams engaged in scaffold‑hopping from related 1,3,4‑oxadiazole anti‑infective leads (e.g., 5‑aryl‑1,3,4‑oxadiazole‑2‑thiones or 1,2,4‑oxadiazole bioisosteres [2]) can use this compound as a comparative tool to probe the impact of the ethylthio donor and thiophene‑methyl linker on potency and selectivity.

Negative Control or Background Signal Assessment in Epigenetic Assays

Given the weak reported affinity for HDAC1/2/3 (IC₅₀ >45 µM or 670 nM depending on isoform) in preliminary ChEMBL‑curated data [3], this compound may serve as a low‑activity control when profiling potent HDAC inhibitors in biochemical or cellular assays, provided that rigorous side‑by‑side validation is performed.

Quote Request

Request a Quote for 2-(ethylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.